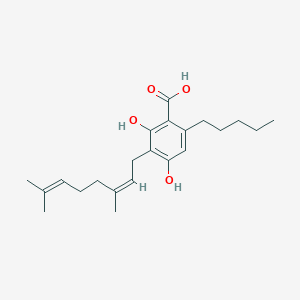

Cannabinerolic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cannabinerolic acid is a dihydroxybenzoic acid that is olivetolic acid in which the hydrogen at position 3 is substituted by a neryl group. A biosynthetic precursor to Delta(9)-tetrahydrocannabinol, the principal psychoactive constituent of the cannabis plant. It is a dihydroxybenzoic acid, a member of resorcinols, a polyketide, a diterpenoid and a phytocannabinoid. It derives from an olivetolic acid. It is a conjugate acid of a cannabinerolate.

Applications De Recherche Scientifique

Anticonvulsant Properties

CBGA has been studied for its anticonvulsant effects, particularly in the context of epilepsy. A study utilizing the Scn1a mouse model of Dravet syndrome demonstrated that CBGA exhibited potent anticonvulsant properties. It was found to enhance the effects of clobazam, a common anti-seizure medication, against hyperthermia-induced seizures and spontaneous seizures. However, it also showed proconvulsant effects at higher doses in certain tests, indicating a complex pharmacological profile that requires further investigation .

Kidney Disease Treatment

Research has indicated that CBGA may have protective effects against kidney disease. It was shown to inhibit TRPM7 ion channels, which are implicated in various pathological conditions including cancer and kidney inflammation. In mouse models of acute nephropathy and progressive renal fibrosis, CBGA reduced kidney inflammation and fibrosis, suggesting its potential as a therapeutic agent for chronic kidney diseases .

Cancer Therapeutics

CBGA has also been explored for its anti-cancer properties. It has demonstrated efficacy in reducing neuroinflammation associated with glioblastoma and may mitigate the side effects of chemotherapy without causing psychoactive effects. The compound's ability to modulate immune responses and influence cell signaling pathways highlights its potential utility in cancer treatment .

COVID-19 Prevention

Recent studies from Oregon State University revealed that CBGA could bind to the spike protein of SARS-CoV-2, effectively blocking the virus's entry into human cells. This finding suggests that CBGA may serve as a preventive treatment against COVID-19, leveraging its long history of safe use in humans . The ability to inhibit viral entry presents a novel application for this cannabinoid in infectious disease management.

Neuroprotection

CBGA's role in neuroprotection has been investigated through its influence on synaptic gene expression and neuronal differentiation. In vitro studies showed that CBGA could regulate genes associated with synaptic function and cytoskeleton organization, which are critical for neuronal health and plasticity . This suggests potential applications in treating neurodegenerative diseases.

Metabolic Engineering for Cannabinoid Production

The biosynthesis of CBGA has been harnessed through synthetic biology approaches to create engineered systems capable of producing cannabinoids more efficiently. This not only facilitates research into cannabinoids but also supports the development of sustainable production methods for therapeutic compounds derived from cannabis .

Table 1: Summary of CBGA Applications

Analyse Des Réactions Chimiques

Enzymatic Oxidocyclization

CBNA serves as a substrate for oxidocyclases in cannabinoid biosynthesis. Studies demonstrate its conversion into cannabichromenic acid (CBCA) via cannabichromenic acid synthase (Table 1) .

Table 1: Enzymatic conversion of CBNA

| Enzyme | Substrate | Product | Kinetic Parameters |

|---|---|---|---|

| Cannabichromenic acid synthase | CBNA | CBCA | Km=0.45mM, Vmax=0.03s−1 |

| Cannabidiolic acid synthase | CBNA | Cannabidiolic acid (CBDA) | Km=0.38mM, Vmax=0.19s−1 |

Key findings:

-

Reactions proceed via direct dehydrogenation without requiring oxygen or peroxides .

-

CBNA’s cyclization efficiency is lower compared to cannabigerolic acid (CBGA), its biosynthetic precursor .

Decarboxylation upon Heating

CBNA undergoes thermal decarboxylation to form neutral cannabinoids. While specific studies on CBNA are sparse, its structural similarity to THCA suggests the following pathway:

CBNAΔCannabinerol CBN +CO2

-

Decarboxylation occurs at temperatures >100°C, analogous to THCA’s conversion to THC .

-

The reaction is irreversible and critical for activating psychoactive cannabinoids .

pH-Dependent Solubility and Stability

As a carboxylic acid, CBNA exhibits pH-sensitive behavior:

-

Deprotonation : In alkaline conditions (pH>5), it forms water-soluble carboxylate salts .

-

Protonation : In acidic environments (pH<3), it precipitates as the free acid .

-

Stability decreases in aqueous solutions due to hydrolysis, particularly at elevated temperatures .

Interaction with Alcohols

CBNA reacts with alcohols to form borate esters under catalytic conditions, a trait shared with other carboxylic acids . For example:

CBNA+ROH→CBNA OR+H2O

Propriétés

Formule moléculaire |

C22H32O4 |

|---|---|

Poids moléculaire |

360.5 g/mol |

Nom IUPAC |

3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid |

InChI |

InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12- |

Clé InChI |

SEEZIOZEUUMJME-VBKFSLOCSA-N |

SMILES isomérique |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(/C)\CCC=C(C)C)O |

SMILES canonique |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.